molecular formula C10H11NO3 B13580077 Methyl 4-(2-aminoacetyl)benzoate

Methyl 4-(2-aminoacetyl)benzoate

Cat. No.: B13580077
M. Wt: 193.20 g/mol
InChI Key: UCXYUTYDNUMEKZ-UHFFFAOYSA-N
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Description

Methyl 4-(2-aminoacetyl)benzoate is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid and contains an aminoacetyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-aminoacetyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(aminomethyl)benzoic acid. This process typically requires specific pH and temperature control to ensure the successful formation of the ester . Another method involves the catalytic hydrogenation of methyl 4-cyanobenzoate or its derivatives .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of catalytic hydrogenation techniques. These methods are preferred due to their efficiency and ability to produce high yields of the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-aminoacetyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl 4-(2-aminoacetyl)benzoate involves its interaction with specific molecular targets. For instance, it can act as a local anesthetic by binding to sodium ion channels on nerve membranes, thereby blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-aminoacetyl)benzoate is unique due to the presence of both an ester and an aminoacetyl group, which confer distinct chemical properties and reactivity compared to its analogs .

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

methyl 4-(2-aminoacetyl)benzoate

InChI

InChI=1S/C10H11NO3/c1-14-10(13)8-4-2-7(3-5-8)9(12)6-11/h2-5H,6,11H2,1H3

InChI Key

UCXYUTYDNUMEKZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)CN

Origin of Product

United States

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